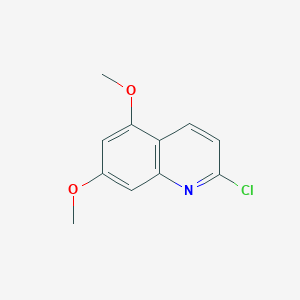

2-Chloro-5,7-dimethoxyquinoline

Descripción

2-Chloro-5,7-dimethoxyquinoline is a nitrogen-containing heterocyclic compound derived from quinoline. It has gained significant attention in the scientific community due to its diverse biological properties and applications in medicinal chemistry.

Propiedades

IUPAC Name |

2-chloro-5,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNBZDNWUYWVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=N2)Cl)C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79249-32-4 | |

| Record name | 2-chloro-5,7-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethoxyquinoline typically involves the chlorination of 5,7-dimethoxyquinoline. One common method includes the sonochemical dehalogenation of substituted 2,4-dichloroquinolines, which proceeds stepwise to provide the desired dimethoxyquinolines . Another method involves the nitrification of 3,4-dimethoxyacetophenone, followed by condensation, reduction cyclization, and finally chlorination to obtain the compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. These methods typically involve accessible raw materials, mild reaction conditions, and simple after-treatment processes to ensure high yield and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5,7-dimethoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different quinoline-based compounds.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and other fields .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The mechanism of action involves apoptosis induction and disruption of the cell cycle.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.22 | Induces apoptosis |

| A549 | 1.28 | Cell cycle arrest in G2/M phase |

| HCT-116 | 0.92 | Inhibits tubulin polymerization |

In a study published in Molecules, it was shown that the compound significantly inhibited cell growth through apoptosis via caspase activation. Another study highlighted its role as an enzyme inhibitor targeting specific kinases involved in cancer signaling pathways, demonstrating potential for targeted cancer therapies .

Antimicrobial Activity

2-Chloro-5,7-dimethoxyquinoline also exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing enhanced activity due to the presence of chlorine in its structure. Although specific data on its efficacy against particular pathogens is limited, the compound's general antimicrobial potential is recognized .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for the development of various derivatives with enhanced biological activities. For instance, it has been utilized in synthesizing other quinoline derivatives that display anti-tuberculosis and anti-malarial activities .

Biological Studies

Enzyme Inhibition

The compound is used in biological studies to investigate its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes critical for cancer progression and other diseases, making it a candidate for further research into therapeutic applications .

Case Study: Insecticidal Effects

Recent research focused on developing quinoline derivatives with insecticidal properties against malaria and dengue vectors. The synthesized derivatives demonstrated significant larvicidal effects, highlighting the potential of quinoline compounds in vector control strategies .

Industrial Applications

In addition to its roles in medicinal chemistry and organic synthesis, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its chemical properties make it suitable for various industrial applications, contributing to advancements in materials science .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it can induce cell cycle arrest and upregulate cell cycle-regulating proteins, which contributes to its anticancer activity . The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to various biological responses.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-Chloro-5,7-dimethoxyquinoline include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chloro and methoxy groups at specific positions on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-Chloro-5,7-dimethoxyquinoline is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀ClN₁O₂

- Molecular Weight : 223.66 g/mol

- Structure : The compound features a quinoline core with chlorine and methoxy substituents at positions 2, 5, and 7.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, interfering with metabolic pathways in microbial cells.

- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways.

- DNA Interaction : The compound has the potential to interact with DNA, influencing replication and transcription processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits moderate antimicrobial activity against various pathogens.

Efficacy Against Bacteria

In a study evaluating its antibacterial properties, the compound showed effectiveness against both Gram-positive bacteria and mycobacterial strains. It was compared to clinically used antibiotics such as ampicillin and rifampicin:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Comparable to ampicillin |

| Mycobacterium tuberculosis | 8 µg/mL | Comparable to rifampicin |

The presence of chlorine in the structure is believed to enhance its antibacterial potency by increasing lipophilicity and facilitating membrane penetration .

Antifungal Activity

The compound also demonstrates antifungal properties, with moderate effects observed in vitro against several fungal strains. Its mechanism likely involves disrupting fungal cell wall synthesis and inhibiting vital biochemical processes .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays on various cancer cell lines revealed significant cytotoxic effects:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

| SH-SY5Y (Neuroblastoma) | 8.0 | Significant reduction in viability |

| MCF-7 (Breast Adenocarcinoma) | 15.0 | Lower sensitivity |

The compound induced cell cycle arrest in certain cancer cell lines, particularly affecting the G1 phase by upregulating cell cycle regulatory proteins like p27^kip1 .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive evaluation involving a series of quinoline derivatives indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

- Anticancer Research : A study assessing the effects of various quinoline derivatives on neuroblastoma cells found that modifications at specific positions significantly influenced cytotoxicity and selectivity towards cancerous versus normal cells .

- Mechanistic Insights : Investigations into the biochemical pathways affected by this compound revealed its role in inhibiting critical processes such as DNA replication and protein synthesis in microbial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.